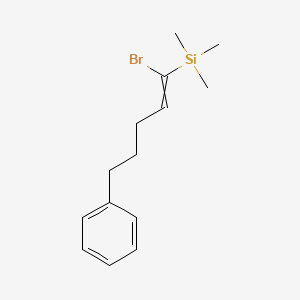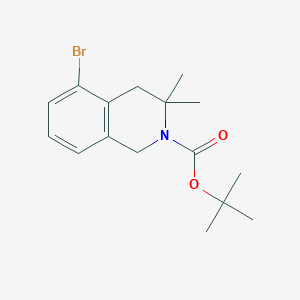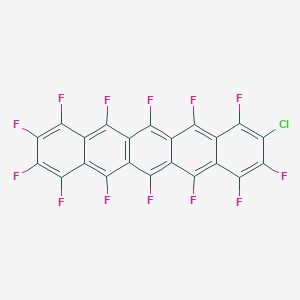![molecular formula C20H22N2O B12636438 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole CAS No. 919123-99-2](/img/structure/B12636438.png)
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazol umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzylgruppe: Die Benzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Benzylhalogeniden eingeführt werden.
Anbindung der Benzyloxypropylgruppe: Dieser Schritt beinhaltet die Reaktion des Pyrazolderivats mit 3-(Benzyloxy)propylhalogenid unter basischen Bedingungen, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazol: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Benzylgruppe kann zu Benzaldehyd oder Benzoesäure oxidiert werden.
Reduktion: Der Pyrazolring kann unter Hydrierungsbedingungen reduziert werden.
Substitution: Die Benzyloxygruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Benzaldehyd, Benzoesäure.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazol: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Benzyl- und Benzyloxypropylgruppen können seine Bindungsaffinität zu Enzymen oder Rezeptoren erhöhen, was zu einer Modulation ihrer Aktivität führt. Der Pyrazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch die Bindung der Verbindung an ihre Zielstruktur weiter stabilisiert wird.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole involves its interaction with specific molecular targets. The benzyl and benzyloxypropyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Benzyl-1H-pyrazol: Fehlt die Benzyloxypropylgruppe, wodurch es in Bezug auf die chemische Reaktivität weniger vielseitig ist.
3-[3-(Benzyloxy)propyl]-1H-pyrazol: Fehlt die Benzylgruppe, was seine Bindungsaffinität zu bestimmten Zielstrukturen verringern kann.
5-Benzyl-3-(propyl)-1H-pyrazol: Fehlt die Benzyloxygruppe, was seine Löslichkeit und Reaktivität beeinflussen kann.
Einzigartigkeit: : 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazol zeichnet sich durch das Vorhandensein sowohl der Benzyl- als auch der Benzyloxypropylgruppe aus, wodurch seine chemische Reaktivität und Bindungsaffinität erhöht wird. Diese einzigartige Struktur ermöglicht eine breite Palette von Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
919123-99-2 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole |
InChI |
InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22) |
InChI-Schlüssel |
ZVWCKGMGZYZIES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)





![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)

![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)


